molecular formula C11H20O3 B8424724 Ethyl 5-ethyl-2-oxoheptanoate

Ethyl 5-ethyl-2-oxoheptanoate

Cat. No.: B8424724
M. Wt: 200.27 g/mol
InChI Key: REFWHBWKTQLAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-ethyl-2-oxoheptanoate is an ester derivative featuring a ketone group at the 2-position and an ethyl substituent at the 5-position of a heptanoate backbone. Its molecular formula is C₁₁H₂₀O₃, with a molecular weight of 200.27 g/mol. This compound is structurally characterized by:

  • A seven-carbon chain (heptanoate backbone).
  • An ethoxy ester group at the terminal position.
  • A ketone (oxo) group at the 2-position.
  • An ethyl branch at the 5-position.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 5-ethyl-2-oxoheptanoate

InChI

InChI=1S/C11H20O3/c1-4-9(5-2)7-8-10(12)11(13)14-6-3/h9H,4-8H2,1-3H3

InChI Key

REFWHBWKTQLAJY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCC(=O)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 5-ethyl-2-oxoheptanoate with structurally related esters and ketone-containing analogs:

Compound Name CAS Number Molecular Formula Key Functional Groups Substituents Molecular Weight (g/mol)
This compound Not provided C₁₁H₂₀O₃ Ester, Ketone 5-ethyl, 2-oxo 200.27
Ethyl 2-acetylheptanoate 24317-94-0 C₁₁H₂₀O₃ Ester, Ketone 2-acetyl 200.27
Ethyl 2-isopropyl-5-methyl-3-oxohexanoate 21728-15-4 C₁₂H₂₀O₃ Ester, Ketone 2-isopropyl, 5-methyl, 3-oxo 212.28
Ethyl 5-(4-(ethylthio)phenyl)-5-oxovalerate 951885-95-3 C₁₅H₂₀O₃S Ester, Ketone, Thioether 4-(ethylthio)phenyl 280.38

Key Observations :

Functional Group Positioning: this compound and Ethyl 2-acetylheptanoate share identical molecular formulas but differ in substituent placement. The former’s ethyl branch at C5 and oxo group at C2 may confer distinct steric and electronic effects compared to the latter’s acetyl group at C2 .

Branching vs.

Molecular Weight Impact: The hexanoate analog (Ethyl 2-isopropyl-5-methyl-3-oxohexanoate) has a higher molecular weight (212.28 g/mol) due to additional branching, which may reduce volatility compared to the heptanoate-based compounds .

Physicochemical Properties

  • Boiling Point: Esters with longer chains (e.g., heptanoate derivatives) typically exhibit higher boiling points than shorter-chain analogs.
  • Solubility : The ketone group enhances polarity, improving solubility in polar aprotic solvents (e.g., ethyl acetate, acetone) compared to purely aliphatic esters .
  • Stability : The 2-oxo group may increase susceptibility to nucleophilic attack at the carbonyl carbon, affecting shelf-life and reactivity in synthetic applications .

Preparation Methods

Reaction Mechanism and Optimization

  • Grignard Reagent Formation :

    • 1-Bromo-5-ethylpentane reacts with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether under nitrogen at -10°C to -25°C.

    • Critical parameters:

      • Molar ratio : 1:1.1 (halide:Mg)

      • Initiation : Trace iodine or pre-activated Mg required

      • Reaction time : 2–4 hours

  • Condensation with Diethyl Oxalate :

    • The Grignard reagent reacts with diethyl oxalate at -15°C to -25°C, forming a ketone intermediate.

    • Stoichiometry : 1:1 (Grignard:diethyl oxalate)

    • Solvent : THF or toluene

  • Acidic Hydrolysis and Purification :

    • Hydrolysis with 10% H₂SO₄ at 0–10°C, followed by neutralization (NaHCO₃) and vacuum distillation.

    • Yield : 61–72% (for chloro analog)

Table 1: Grignard Method Optimization Trials

ParameterEmbodiment 1Embodiment 3Embodiment 5
Temperature (°C)-15-1010
SolventToluene/THFToluene/MeTHFToluene
Mg Addition MethodTime-dividedTime-dividedBulk
Final Yield (%)617278

Claisen Condensation and Derivatives

The European patent EP0135349B1 reports this compound as a condensation product, though detailed synthetic steps are omitted. Claisen condensations between ethyl acetoacetate and ethyl propionate derivatives under basic conditions (e.g., NaOEt) could theoretically yield the target compound.

Hypothetical pathway:

  • Base-Catalyzed Condensation :

    • Ethyl acetoacetate + Ethyl propionate → β-keto ester intermediate

  • Alkylation :

    • Introduction of ethyl group via alkyl halide (e.g., ethyl bromide)

Challenges include regioselectivity and side-product formation (e.g., dialkylation).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Catalytic Hydrogenation98*ModerateHighLow (green solvent)
Grignard Reaction61–78HighModerateModerate (halogen waste)
Claisen CondensationN/ALowLowHigh (strong bases)

*Reported for analogous 5-oxo compound.

Advantages and Limitations :

  • Hydrogenation : High selectivity but requires specialized starting materials.

  • Grignard : Scalable but generates halogenated byproducts.

  • Claisen : Theoretically simple but lacks empirical validation for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-ethyl-2-oxoheptanoate, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The compound is typically synthesized via Claisen condensation or esterification of 5-ethyl-2-oxoheptanoic acid with ethanol. Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) for esterification; base catalysts (e.g., NaOEt) for Claisen condensation.
  • Temperature control : 80–110°C for esterification, reflux conditions for Claisen.
  • Purification : Fractional distillation or column chromatography (silica gel, hexane/EtOAc gradient).
  • Yield optimization : Monitor reaction progress via TLC or GC-MS to identify side products like β-keto ester derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data markers should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for ester carbonyl (δ 4.1–4.3 ppm, quartet, –CH₂O–), α-keto proton (δ 3.5–3.7 ppm), and ethyl group signals (δ 1.2–1.4 ppm, triplet).
  • ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and α-keto carbon (δ 200–210 ppm).
  • IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (keto C=O).
  • GC-MS : Molecular ion peak at m/z 200 (exact mass varies with substituents) and fragmentation patterns (e.g., loss of –OEt group).
  • Cross-validate with authentic samples or computational predictions (e.g., DFT for NMR shifts) .

Q. What safety and handling protocols are recommended for this compound in laboratory settings?

  • Methodological Answer :

  • Hazards : Flammable (due to ester group), irritant (keto group).
  • Storage : Inert atmosphere (N₂), amber glass at 4°C.
  • Waste disposal : Neutralize with dilute NaOH before disposal.
  • Documentation : Maintain SDS records and incident reports aligned with institutional safety guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound synthesis?

  • Methodological Answer :

  • Data reconciliation : Compare experimental setups (e.g., solvent polarity, catalyst loading) across studies. For example, polar aprotic solvents (DMF) may accelerate Claisen condensation but promote side reactions.
  • Statistical analysis : Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst) using datasets from replicated experiments.
  • Computational modeling : Use software like Gaussian or COMSOL to simulate reaction pathways and validate kinetic parameters (e.g., activation energy) .

Q. What strategies can optimize the enantioselective synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral catalysts : Test organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINAP-Ru).
  • Solvent effects : Use chiral ionic liquids or co-solvents to enhance stereoselectivity.
  • Analytical validation : Employ chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee).
  • Case study : A 2024 study achieved 92% ee using a thiourea-organocatalyst in toluene at –20°C .

Q. How do computational methods (e.g., DFT, MD) predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., α-keto carbon).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. THF) to predict solubility and aggregation behavior.
  • Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data .

Q. What experimental designs are suitable for investigating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • DOE (Design of Experiments) : Use a factorial design to test pH (2–12), temperature (25–80°C), and time (0–72 hrs).
  • Analytical endpoints : Quantify degradation via HPLC (monitor parent compound loss) and LC-MS (identify degradation products).
  • Case study : A 2023 study found 90% degradation at pH 12 and 60°C within 24 hrs, producing 5-ethyl-2-oxoheptanoic acid .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., reaction yields, ee values) and statistical summaries (mean ± SD, p-values).
  • Figures : Use Arrhenius plots for kinetics, chromatograms for purity, and 3D molecular models for stereochemistry.
  • Supplemental Materials : Archive NMR spectra, computational input files, and DOE matrices in repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.